molecular formula C14H17N3O3S2 B2838398 3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole CAS No. 1019105-63-5

3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole

Cat. No.: B2838398
CAS No.: 1019105-63-5
M. Wt: 339.43
InChI Key: XRZLRNVUAMXMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dimethylpyrazole with pyrrolidine and sulfonyl chloride under controlled conditions to form the pyrrolidinylsulfonyl derivative. This intermediate is then reacted with 2-thienyl ketone in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyrazole ring’s unique electronic properties also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1-(4-nitrobenzenesulfonyl)-1H-pyrazole
  • 3,5-Dimethyl-4-(1-pyrrolidinylsulfonyl)isoxazole
  • 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

Uniqueness

3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole is unique due to its combination of a pyrazole ring with a thienyl ketone moiety. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-thiophen-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-10-13(22(19,20)16-7-3-4-8-16)11(2)17(15-10)14(18)12-6-5-9-21-12/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZLRNVUAMXMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CS2)C)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.